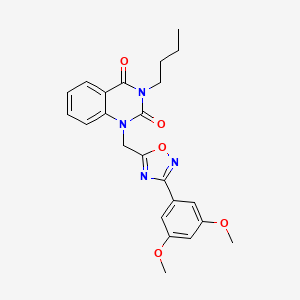

3-butyl-1-((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-butyl-1-[[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O5/c1-4-5-10-26-22(28)18-8-6-7-9-19(18)27(23(26)29)14-20-24-21(25-32-20)15-11-16(30-2)13-17(12-15)31-3/h6-9,11-13H,4-5,10,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNYDXHWWBFGOHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=CC(=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-butyl-1-((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione represents a novel synthetic derivative that incorporates both quinazoline and oxadiazole moieties. This structure is of particular interest due to its potential biological activities, including antimicrobial and anticancer properties. The following sections will detail the synthesis, biological activities, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves multi-step reactions where quinazoline derivatives are functionalized with oxadiazole rings. The use of specific reagents and conditions can lead to variations in yield and purity. Detailed methodologies are often documented in chemical literature.

Antimicrobial Activity

Research indicates that compounds containing quinazoline and oxadiazole structures exhibit significant antimicrobial activity . For instance:

- A study demonstrated that derivatives of quinazoline showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported as low as 16 μg/mL against S. aureus .

- The incorporation of an oxadiazole moiety has been linked to enhanced antimicrobial properties. In vitro studies suggest that derivatives similar to the compound could effectively inhibit the growth of both Gram-positive and Gram-negative bacteria .

| Compound | Activity | MIC (μg/mL) | Target Organism |

|---|---|---|---|

| 3f | Antibacterial | 8 | C. albicans |

| 3p | Antibacterial | 16 | S. aureus |

| 3j | Antifungal | 32 | A. niger |

| 14a | Antifungal | 70 | C. albicans |

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives. For example:

- The compound was evaluated for its antiproliferative effects using the MTT assay against various cancer cell lines. Results indicated promising cytotoxicity, with some compounds exhibiting IC50 values in the low micromolar range .

- Specific derivatives demonstrated selective toxicity towards cancer cells while sparing normal cells, which is a critical factor in anticancer drug development .

Case Studies

Several case studies have been conducted to further explore the biological activities of related compounds:

- Antimicrobial Efficacy : A series of quinazoline derivatives were synthesized and tested for antimicrobial activity against a panel of pathogens. Results showed that modifications at specific positions on the quinazoline ring significantly influenced activity levels.

- Cytotoxic Studies : In a comparative study involving various heterocyclic compounds, quinazoline derivatives displayed significant cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), indicating their potential as effective anticancer agents.

Q & A

Basic: What are the optimized synthetic routes for 3-butyl-1-((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione?

Answer:

The synthesis typically involves multi-step reactions, including:

- Step 1: Formation of the 1,2,4-oxadiazole ring via cyclization of amidoximes with activated carboxylic acid derivatives (e.g., 3,5-dimethoxyphenyl-substituted precursors) under reflux in acetonitrile with potassium carbonate as a base .

- Step 2: Quaternization of the quinazoline-2,4-dione core with the oxadiazole-methyl moiety using nucleophilic substitution. Solvents like ethanol or ethyl acetate are preferred for recrystallization to ensure purity .

- Key Parameters: Microwave irradiation (e.g., 100–150 W) can enhance reaction efficiency and yield compared to traditional heating .

Basic: How is structural characterization performed for this compound?

Answer:

A combination of spectroscopic and crystallographic methods is used:

- NMR/IR: Assign proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm in H NMR) and confirm functional groups (e.g., C=O stretches at ~1700 cm) .

- X-ray Crystallography: Resolves dihedral angles between planar systems (e.g., oxadiazole and quinazoline rings) and intermolecular interactions (e.g., C–H⋯N hydrogen bonds) .

- Elemental Analysis: Validates purity by matching calculated vs. experimental C/H/N/O percentages (e.g., ±0.3% tolerance) .

Advanced: How do computational methods (e.g., DFT) predict the compound’s reactivity and binding interactions?

Answer:

- DFT Studies: Optimize molecular geometry at the B3LYP/6-311G(d,p) level to calculate frontier molecular orbitals (FMOs), electrostatic potential maps, and charge distribution. These predict nucleophilic/electrophilic sites and stability .

- Molecular Docking: Simulate binding to biological targets (e.g., enzymes) using AutoDock Vina. For example, the oxadiazole and quinazoline moieties may form hydrogen bonds with active-site residues, as seen in similar triazole derivatives .

- MD Simulations: Assess conformational stability in solvent (e.g., water) over 100 ns trajectories to validate docking poses .

Advanced: How do substituents (e.g., 3,5-dimethoxyphenyl) influence biological activity?

Answer:

- Electron-Donating Groups (e.g., -OCH): Enhance π-π stacking with aromatic residues in target proteins, improving binding affinity. The 3,5-dimethoxy configuration maximizes steric compatibility in hydrophobic pockets .

- Structure-Activity Relationships (SAR): Comparative studies with analogs (e.g., 4-methylphenyl vs. 3,5-dimethoxyphenyl) show that bulkier substituents reduce solubility but increase target selectivity .

- Bioisosteric Replacement: Replacing the oxadiazole with a triazole ring may alter potency due to differences in dipole moments and hydrogen-bonding capacity .

Advanced: What analytical strategies resolve contradictions in solubility and stability data?

Answer:

- HPLC-PDA: Quantify degradation products under stress conditions (e.g., pH 1–13, 40–80°C). For example, hydrolytic cleavage of the oxadiazole ring may occur in acidic media .

- Thermogravimetric Analysis (TGA): Measure thermal stability (decomposition >200°C typical for heterocyclic cores) .

- Solubility Parameters: Use Hansen solubility spheres with solvents like DMSO or PEG-400 to optimize formulation .

Basic: What are the recommended safety protocols for handling this compound?

Answer:

- PPE: Wear nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure. Use fume hoods for weighing and reactions .

- Spill Management: Neutralize with activated carbon or vermiculite; avoid water to prevent hydrolysis .

- Waste Disposal: Incinerate in EPA-approved facilities with scrubbers for halogenated byproducts .

Advanced: How is the compound’s pharmacokinetic profile evaluated in preclinical studies?

Answer:

- In Vitro ADME:

- In Vivo PK: Administer orally (10–50 mg/kg) to rodents; measure and via LC-MS/MS. LogP values (~2.5) predict moderate blood-brain barrier permeability .

Basic: What spectroscopic techniques differentiate polymorphic forms?

Answer:

- PXRD: Identify distinct diffraction patterns (e.g., Form I vs. Form II) with 2θ peaks at 10–30° .

- DSC: Detect melting point variations (>5°C differences indicate polymorphism) .

- Raman Spectroscopy: Resolve lattice vibrations (e.g., 500–600 cm for quinazoline ring deformations) .

Advanced: What strategies mitigate synthetic byproducts (e.g., dimerization)?

Answer:

- Temperature Control: Maintain reflux <100°C to prevent radical-mediated dimerization of the oxadiazole ring .

- Catalyst Optimization: Use Pd/C or molecular sieves to trap reactive intermediates .

- Chromatography: Purify via flash chromatography (silica gel, hexane/EtOAc gradient) to isolate monomeric product .

Advanced: How is regioselectivity achieved during functionalization of the quinazoline core?

Answer:

- Directing Groups: Install temporary protecting groups (e.g., acetyl) at N3 to favor substitution at C1 .

- Metal Catalysis: Use Cu(I)-catalyzed Ullmann coupling for aryl-alkyl bond formation with >80% regioselectivity .

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) stabilize transition states for nucleophilic attack .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.